5-(4-Methoxyphenoxy)pentanal
Overview
Description
5-(4-Methoxyphenoxy)pentanal is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantiocomplementary Resolution : 4-hydroxy-5-(4-methoxyphenoxy)-1-pentyne, closely related to 5-(4-Methoxyphenoxy)pentanal, has been resolved using kinetic acylation and deacylation reactions. The resolved products demonstrate potential in synthesizing compactin lactone derivatives, which are significant in medicinal chemistry (Takano, Setoh, & Ogasawara, 1993).
Structure Analysis in Solid State : New compounds, including 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)-3-oxapentane, have been synthesized and structurally studied in the solid state. These compounds exhibit a complex network of intermolecular interactions and show promise in inhibiting tumor cell growth (Żabiński, Wolska, & Maciejewska, 2007).
Antiprotozoal Activity : Pentamidine analogs, including those with methoxyphenoxy groups, have been screened for activity against Giardia lamblia, an enteric protozoan. These compounds demonstrated varied antigiardial activities, suggesting potential applications in treating protozoal infections (Bell et al., 1991).
Synthesis and Radical Polymerization : Methacrylate monomers containing cyclotriphosphazene and (4-methoxyphenoxy)pentaphenoxycyclotriphosphazene have been synthesized and polymerized. These polymers demonstrate increased thermal stability, highlighting applications in materials science (Dez & Jaeger, 1997).
Hydroacylation of Alkenes : In a study involving the radical-chain addition of aldehydes to alkenes, pentanal, a compound related to this compound, was used. This demonstrates its potential in organic synthetic methods (Tsujimoto et al., 2001).
Antimalarial Alkaloids Synthesis : A concise enantioselective synthesis of antimalarial febrifugine alkaloids involved the use of a pentanal derivative. This highlights the compound's relevance in the synthesis of bioactive molecules (Ooi et al., 2001).
Phosphocholine Conjugation in Hepatitis C NS5B Inhibitors : A study on hepatitis C virus NS5B inhibitors featuring a bicyclo[1.1.1]pentane moiety revealed an unexpected in vivo conjugation pathway. This underscores the importance of considering unique metabolic pathways in drug development (Zhuo et al., 2016).
Pentobarbital-Induced Sleep Potentiation : Ferulic acid, containing a methoxyphenyl group, was found to potentiate pentobarbital-induced sleep via the serotonergic system, indicating potential in sedative-hypnotic drug development (Tu et al., 2012).
properties
IUPAC Name |
5-(4-methoxyphenoxy)pentanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-5-7-12(8-6-11)15-10-4-2-3-9-13/h5-9H,2-4,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQRIDDODBPXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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